

Application Note & Protocol: QuEChERS Method for Clethodim Residue Analysis

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Compound of Interest

Compound Name: Clethodim Sulfoxide

Cat. No.: B123023

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Introduction

Clethodim is a post-emergence selective cyclohexanedione herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops. Monitoring its residues, along with its primary metabolites, **clethodim sulfoxide** and clethodim sulfone, in food and environmental matrices is crucial for ensuring food safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for the analysis of clethodim and its metabolites due to its simplicity, high throughput, and low solvent consumption.[1][2][3] This document provides a detailed application note and a comprehensive protocol for the analysis of clethodim residues using the QuEChERS method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process: extraction and cleanup.[3] First, the sample is homogenized and then extracted with acetonitrile. The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a buffered salt mixture, induces phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile layer.[2] The second step, dispersive solid-phase extraction (d-SPE), is a cleanup procedure where an aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove interfering matrix components such as pigments, lipids, and sugars.[4] Following

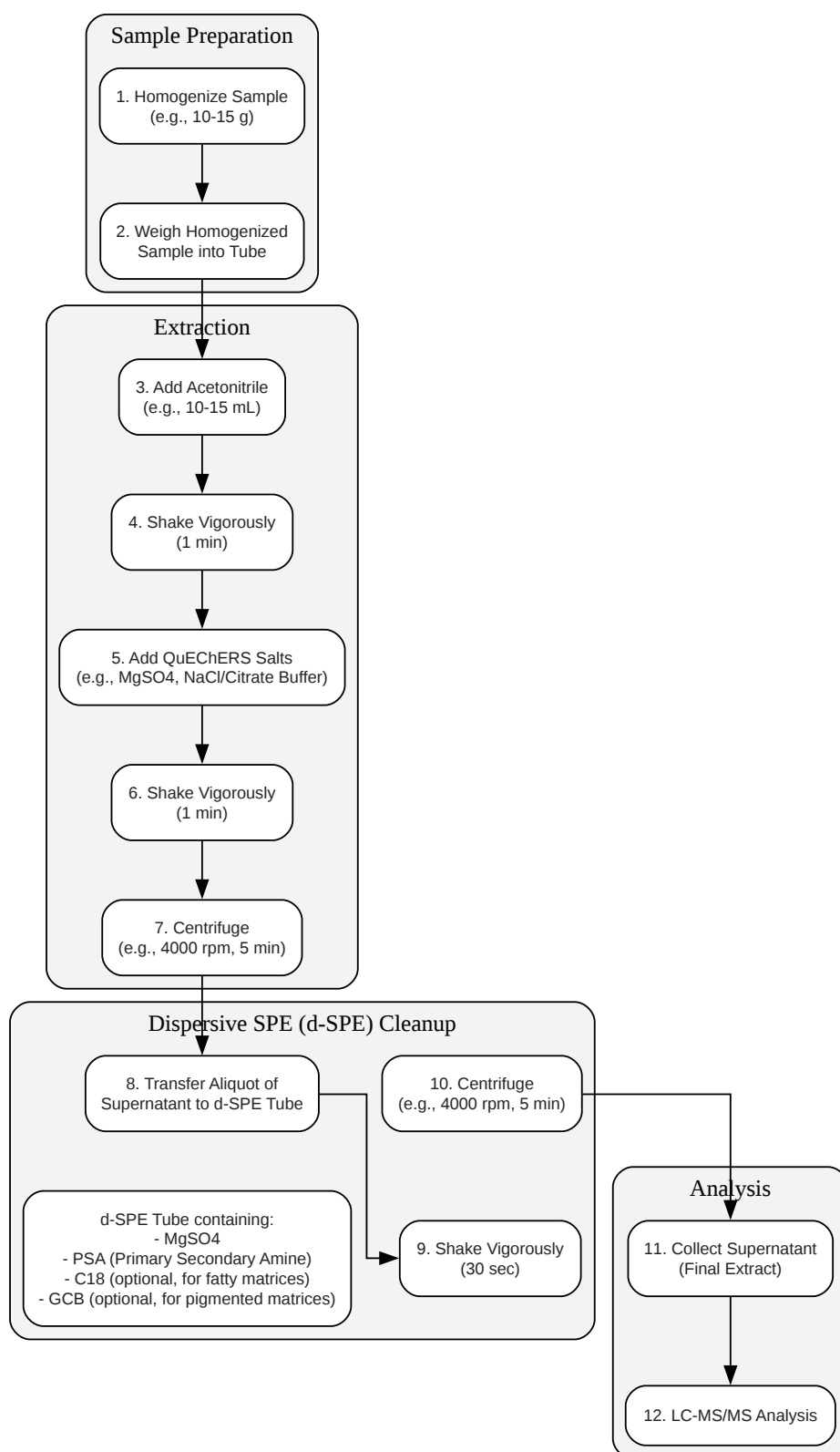
cleanup, the extract is analyzed by LC-MS/MS for the quantification of clethodim and its metabolites.

Quantitative Data Summary

The following table summarizes the performance of the QuEChERS method for the analysis of clethodim and its metabolites in various matrices as reported in the scientific literature.

Analyte	Matrix	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	Reference
Clethodim	Soil, Rape	0.002 - 0.01	-	78.7 - 104.2	[5]
	Plant, Rape				
	Seed				
Clethodim Sulfoxide	Soil, Rape	0.002 - 0.01	-	78.7 - 104.2	[5]
	Plant, Rape				
	Seed				
Clethodim Sulfone	Soil, Rape	0.002 - 0.01	-	78.7 - 104.2	[5]
	Plant, Rape				
	Seed				
Clethodim	Soil, Tobacco	0.024 - 0.06	0.08 - 0.2	74.8 - 104.4	[6] [7]
Clethodim Sulfoxide	Soil, Tobacco	0.024 - 0.06	0.08 - 0.2	74.8 - 104.4	[6] [7]
Clethodim Sulfone	Soil, Tobacco	0.024 - 0.06	0.08 - 0.2	74.8 - 104.4	[6] [7]
Clethodim	Pork, Chicken Liver	-	0.01	84 - 108	[8]
Clethodim Sulfoxide	Pork, Chicken Liver	-	0.01	84 - 108	[8]
Clethodim Sulfone	Pork, Chicken Liver	-	0.01	84 - 108	[8]
Clethodim	Milk	-	0.005	84 - 108	[8]
Clethodim Sulfoxide	Milk	-	0.005	84 - 108	[8]
Clethodim Sulfone	Milk	-	0.005	84 - 108	[8]

Experimental Workflow



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Caption: QuEChERS workflow for clethodim residue analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific matrix and available instrumentation.

Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
- Reagents: Formic acid, Ammonium formate
- Standards: Certified reference standards of clethodim, **clethodim sulfoxide**, and clethodim sulfone.
- QuEChERS Extraction Salts: Pre-packaged pouches or individual salts: Magnesium Sulfate (anhydrous), Sodium Chloride, Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate. Both AOAC and EN 15662 salt formulations are commonly used.[9][10]
- d-SPE Cleanup Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB), Magnesium Sulfate (anhydrous). The choice of sorbents depends on the matrix.[4] For general purpose, PSA is used. For matrices with high fat content, C18 is added. For pigmented samples, GCB can be used, but it may adsorb planar pesticides.[11]
- Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and vials.

Standard Solution Preparation

Prepare individual stock solutions of clethodim, **clethodim sulfoxide**, and clethodim sulfone in acetonitrile at a concentration of 1000 µg/mL. From these, prepare working standard mixtures at appropriate concentrations by serial dilution with acetonitrile. Matrix-matched calibration standards should be prepared by spiking blank matrix extract with the working standard mixtures to compensate for matrix effects.

Sample Preparation and Extraction

- Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil) until a uniform consistency is achieved. For dry samples, it may be

necessary to add a specific amount of water before homogenization.

- Weighing: Weigh 10 g (or 15 g depending on the specific QuEChERS version) of the homogenized sample into a 50 mL centrifuge tube.
- Extraction:
 - Add 10 mL (or 15 mL) of acetonitrile to the centrifuge tube.
 - Cap the tube and shake vigorously for 1 minute.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate for the EN 15662 method).
 - Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive SPE (d-SPE) Cleanup

- Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO_4 and 50 mg PSA). For fatty matrices, a d-SPE tube containing C18 (e.g., 50 mg) should be used.
- Shaking: Cap the tube and shake vigorously for 30 seconds.
- Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

Final Extract Preparation and Analysis

- Collection: Transfer the supernatant (final extract) into an autosampler vial.
- Analysis: Analyze the extract using LC-MS/MS.

LC-MS/MS Parameters (Example)

- LC System: UHPLC system
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)

- Mobile Phase:
 - A: Water with 0.1% formic acid and 5 mM ammonium formate
 - B: Methanol with 0.1% formic acid and 5 mM ammonium formate
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM). Example transitions:
 - Clethodim: Precursor ion and product ions would need to be determined by direct infusion of the standard.
 - **Clethodim Sulfoxide**: As above.
 - Clethodim Sulfone: m/z 392 \rightarrow 164

Conclusion

The QuEChERS method coupled with LC-MS/MS provides a robust and reliable approach for the routine analysis of clethodim and its major metabolites in a variety of matrices. The method is characterized by its simplicity, speed, and minimal solvent usage, making it an efficient choice for high-throughput laboratories. The provided protocol offers a solid foundation for the implementation of this method, with the understanding that optimization may be necessary for specific sample types and analytical requirements.

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